molecular formula C12H14N4OS B15347992 3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 26078-28-4

3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B15347992
CAS No.: 26078-28-4
M. Wt: 262.33 g/mol
InChI Key: NXHJWVUQCOUJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol is an organic compound with a complex structure It features an azo group (-N=N-) linking a phenol and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol typically involves the azo coupling reaction between 5-ethylamino-4-methylphenol and thiazole-2-diazonium chloride. The process involves the following steps:

  • Diazotization: : Thiazole is treated with nitrous acid to form thiazole-2-diazonium chloride.

  • Coupling Reaction: : The thiazole-2-diazonium chloride is then coupled with 5-ethylamino-4-methylphenol in an alkaline medium to produce 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol.

Industrial Production Methods: Industrially, the production method scales up the laboratory synthesis process, optimizing the yield and purity. This involves controlled temperature and pH conditions, efficient stirring, and the use of high-purity reagents to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol undergoes several types of reactions:

  • Oxidation: : It can be oxidized to form various oxidation products.

  • Reduction: : Reduction typically targets the azo group, leading to the formation of the corresponding amines.

  • Substitution: : The phenol group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation Reagents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction Reagents: : Sodium dithionite (Na₂S₂O₄), catalytic hydrogenation

  • Substitution Reagents: : Halogens, sulfonyl chlorides under acidic or basic conditions

Major Products:
  • Oxidation Products: : Corresponding quinones or higher oxidation states of the thiazole ring.

  • Reduction Products: : Ethylamino-4-methylphenol and 2-amino-thiazole.

  • Substitution Products: : Halogenated or sulfonated derivatives of the phenol ring.

Scientific Research Applications

Chemistry:

  • Dye Synthesis: : Due to its vivid coloration, it is used as a precursor in the synthesis of dyes for textiles and inks.

  • Analytical Chemistry: : It is utilized as an indicator in various titrations and chemical assays.

Biology and Medicine:
  • Biological Staining: : It is used in biological research to stain cells and tissues for microscopic examination.

  • Pharmaceutical Research: : Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry:
  • Materials Science: : It is incorporated into polymers to impart specific properties such as UV resistance and coloration.

  • Catalysis: : It serves as a ligand in catalytic processes, enhancing reaction rates and selectivity.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through the interaction of its phenolic and azo groups with biological macromolecules. The phenolic group can form hydrogen bonds with proteins and nucleic acids, while the azo group can participate in electron transfer reactions. These interactions can modulate enzymatic activities, gene expression, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 4-[(4-Methylphenyl)azo]phenol: : This compound has a similar structure but lacks the thiazole ring.

  • 2-[(4-Methylphenyl)azo]-5-(ethylamino)phenol: : This compound has an altered position of the azo linkage and ethylamino group.

  • 4-Methyl-2-[(thiazol-2-yl)azo]phenol: : Similar but does not contain the ethylamino group.

Uniqueness: 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol is unique due to the combination of its functional groups, which provide a versatile platform for chemical reactions and biological interactions

Properties

CAS No.

26078-28-4

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

5-(ethylamino)-4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol

InChI

InChI=1S/C12H14N4OS/c1-3-13-9-7-11(17)10(6-8(9)2)15-16-12-14-4-5-18-12/h4-7,13,17H,3H2,1-2H3

InChI Key

NXHJWVUQCOUJKU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1C)N=NC2=NC=CS2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.